
N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide
描述
N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide, also known as MPPC, is a synthetic compound used in scientific research. It is an aromatic heterocyclic compound belonging to the group of pyrazines. MPPC is a white crystalline solid with a melting point of 120-122°C and a molecular weight of 225.27 g/mol. It is soluble in dimethyl sulfoxide (DMSO) and is insoluble in water. MPPC has been used in a variety of research applications, including as a tool to study the biochemical and physiological effects of drugs, to study the mechanism of action of drugs, and to develop new drugs.
科学研究应用
N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide has been used in a variety of scientific research applications. It has been used as a tool to study the biochemical and physiological effects of drugs, to study the mechanism of action of drugs, and to develop new drugs. It has also been used as a probe to study the structure and function of proteins and enzymes, as a tool to study the structure and function of cell membranes, and as a tool to study the role of calcium in cell signaling.
作用机制
The exact mechanism of action of N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide is not known. However, it is believed that it acts as an agonist at the muscarinic acetylcholine receptors, which are involved in the control of various physiological processes. It is also believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptors, which are involved in the control of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an effect on the neurotransmitter acetylcholine, which is involved in the control of various physiological processes. It has also been shown to have an effect on the NMDA receptors, which are involved in the control of synaptic plasticity and memory formation.
实验室实验的优点和局限性
The advantages of using N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide in lab experiments include its low cost and availability, its low toxicity, and its ability to be used as a tool to study the biochemical and physiological effects of drugs. The main limitation is that its exact mechanism of action is not known.
未来方向
Future research directions for N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide include further study of its mechanism of action, further study of its biochemical and physiological effects, and further development of new drugs based on its structure. Additionally, further research is needed to investigate its potential as a tool to study the structure and function of proteins and enzymes, as a tool to study the structure and function of cell membranes, and as a tool to study the role of calcium in cell signaling.
合成方法
N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide can be synthesized using several methods. The most common method is the reaction of phenylmethyl amine and 2-pyrazinecarboxylic acid in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 120-130°C for 1-2 hours. The yield of the reaction is usually around 80%.
属性
IUPAC Name |
N-benzyl-N-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(10-11-5-3-2-4-6-11)13(17)12-9-14-7-8-15-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBDHZAXDDUZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241765 | |
| Record name | N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854697-82-8 | |
| Record name | N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854697-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(phenylmethyl)-2-pyrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6612504.png)
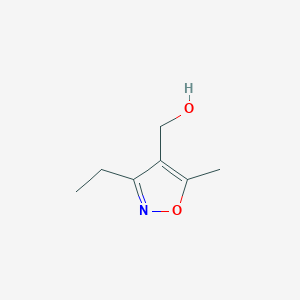
![2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid](/img/structure/B6612513.png)
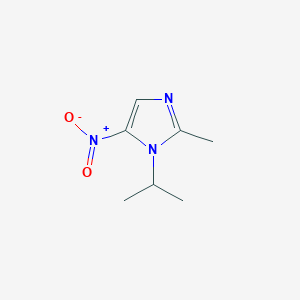
![3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid](/img/structure/B6612525.png)
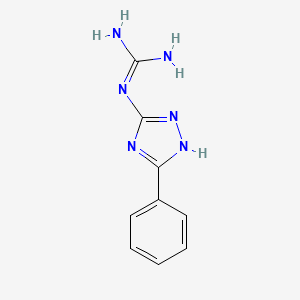

![(2S,6'R)-2'-(benzyloxy)-7-chloro-4,6-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexan]-2'-ene-3,4'-dione](/img/structure/B6612538.png)
![Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-](/img/structure/B6612555.png)
![2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole](/img/structure/B6612556.png)
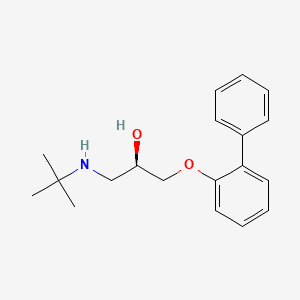
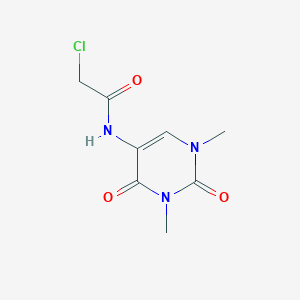

![1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone](/img/structure/B6612577.png)